Keto-Deoxy-Nonulonic acid
CAS No.: 153666-19-4
VCID: VC20748410
Molecular Formula: C9H16O9
Molecular Weight: 268.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Keto-Deoxy-Nonulonic acid, also known as 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid (KDN), is a member of the sialic acid family. It is a deaminated derivative of neuraminic acid and plays a significant role in various biological processes, particularly in bacterial polysaccharide synthesis and cellular interactions. KDN is characterized by its unique chemical structure, which contributes to its functional properties in biological systems. Biological SignificanceKDN is widely distributed in nature and is found in various organisms, including bacteria and higher eukaryotes. It plays a critical role in:
Role in DiseaseResearch indicates that elevated levels of KDN are associated with certain cancers, where it may facilitate tumor progression by altering cell adhesion properties. Biochemical PathwaysKDN is biosynthesized de novo from mannose, which is activated to form CMP-KDN before being transferred to acceptor sugar residues. This pathway is essential for the production of glycoproteins and glycolipids containing KDN. Enzymatic InteractionKDN interacts with specific enzymes that can cleave its glycosidic bonds. For instance, KDN-sialidases have been identified that specifically hydrolyze KDN-linked substrates more efficiently than conventional sialidases do for neuraminic acid. Analytical MethodsVarious analytical techniques are employed to study KDN:
Research FindingsRecent studies have highlighted several important findings regarding KDN:
Key Research Insights
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 153666-19-4 | ||||||
Product Name | Keto-Deoxy-Nonulonic acid | ||||||
Molecular Formula | C9H16O9 | ||||||
Molecular Weight | 268.22 g/mol | ||||||
IUPAC Name | (4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | ||||||
Standard InChI | InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | ||||||
Standard InChIKey | CLRLHXKNIYJWAW-QBTAGHCHSA-N | ||||||
Isomeric SMILES | C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | ||||||
SMILES | C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | ||||||
Canonical SMILES | C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | ||||||
Appearance | Assay:≥95%A crystalline solid | ||||||
Synonyms | 2-KDN 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid 2-oxo-3-deoxy-D-glycero-galactononulosonic acid 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid 3-deoxyglycero-galacto-nonulosonic acid 3-deoxyglycerogalacto-2-nonulopyranosonic acid deoxy-KDN sialosonic acid siaX |
||||||
PubChem Compound | 13991616 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume